molecular formula C7H10O2 B1282416 8-Oxabicyclo[3.2.1]octan-3-one CAS No. 77745-32-5

8-Oxabicyclo[3.2.1]octan-3-one

Cat. No. B1282416
CAS RN: 77745-32-5
M. Wt: 126.15 g/mol
InChI Key: XWUJGUIPMCLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantioselective Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been successfully achieved through a [3+2]-cycloaddition process involving platinum-containing carbonyl ylides and vinyl ethers. This method, utilizing PtCl(2)-Walphos and AgSbF(6), yields products with high enantiomeric excesses, demonstrating its potential for producing synthetically useful derivatives .

Oxidative Etherification and Synthesis of Enantiomers

A novel oxidative cyclo-etherification method has been developed to synthesize both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one. This process, which employs Koser's reagent, has been used to expedite the transformation of one enantiomer into (+)-sundiversifolide, showcasing the versatility of this approach in synthetic applications .

Marine Natural Products and Dictyoxetane Core Synthesis

Research into the synthesis of marine natural products has led to the preparation of tricyclic epoxy alcohols and aminated derivatives from 8-oxabicyclo[3.2.1]oct-6-en-3-one. The structural confirmation of key intermediates by X-ray crystal diffraction and the evaluation of biological activities highlight the significance of these compounds in the field of marine natural products .

Enantioselective Deprotonation and Cocaine Analogues

The enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one has been utilized to synthesize chiral lithium enolates, which are further converted into 8-oxa-norcocaines and 8-oxa-pseudonorcocaines. These cocaine analogues exhibit good enantiomeric excesses, indicating the effectiveness of this synthetic route .

Reductive and Acid-Catalyzed Ring Opening

The compound 8-oxabicyclo[5.1.0]octa-2,4-diene has been obtained from cycloheptatriene and subjected to reductive and acid-catalyzed ring-opening reactions. This process results in a mixture of isomeric cycloheptadienediols and demonstrates the potential for isomerization to cycloptadienone .

Synthesis of Substituted 8-Oxabicyclo[3.2.1]octanes

The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and related tricyclic structures has been described. These compounds, which are synthesized from tetrachlorocyclopropene and furan, serve as synthetic blocks for bioactive molecules and have shown potential in antitumor and glycosidase inhibitor activities .

Novel Syntheses of 8-Oxabicyclo[3.2.1]octan-2-one

Two new synthetic routes for 8-oxabicyclo[3.2.1]octan-2-one have been developed, providing access to this key intermediate in preparative amounts. The subsequent conversion to α,β-unsaturated ketones and cyclization to furanocycloheptanols with unique substitution patterns demonstrates the utility of these syntheses .

Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, has been the focus of stereoselective synthesis research. Various methodologies have been compiled, highlighting the importance of stereochemical control in the construction of this bicyclic architecture .

Asymmetric Synthesis of Polyoxygenated Building Blocks

The asymmetric synthesis of chiral building blocks using 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been explored. These scaffolds have been utilized in non-aldol approaches to prepare chiral building blocks, with strategies including asymmetric cycloaddition and desymmetrization protocols .

Cycloaddition in Water

The synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has been achieved through a [4+3] cycloaddition in water. This process, involving sulfuryl chloride and cycloaddition, highlights the potential for environmentally friendly synthetic routes .

Scientific Research Applications

Synthesis of 8-Oxabicyclo[3.2.1]octanes

  • Scientific Field: Organic Chemistry
  • Application Summary: 8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis . They can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .
  • Methods of Application: A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
  • Results or Outcomes: This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

Synthesis of Tropane Alkaloids

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: These methodologies have led to the successful synthesis of tropane alkaloids .

Baeyer-Villiger Oxidation

  • Scientific Field: Organic Chemistry
  • Application Summary: The Baeyer-Villiger Oxidation of 8-Oxabicyclo[3.2.1]octan-3-ones is a significant application. The regioselectivity of the oxidation with trifluoroperacetic acid is markedly affected by the electronic properties of substituents at position α or β to the carbonyl function .
  • Methods of Application: The oxidation process involves the use of trifluoroperacetic acid. The electronic properties of substituents at position α or β to the carbonyl function significantly affect the regioselectivity of the oxidation .
  • Results or Outcomes: This study has disclosed yet unrecognized through-bond electronic influence and regioselection based on chiral orientation of the hydroxyl group in the transient tetrahedral intermediate .

Synthesis of Tropane Alkaloids

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
  • Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
  • Results or Outcomes: These methodologies have led to the successful synthesis of tropane alkaloids .

Synthesis of 8-Oxabicyclo[3.2.1]octanes

  • Scientific Field: Organic Chemistry
  • Application Summary: 8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis . They can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .
  • Methods of Application: A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
  • Results or Outcomes: This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

Baeyer-Villiger Oxidation

  • Scientific Field: Organic Chemistry
  • Application Summary: The Baeyer-Villiger Oxidation of 8-Oxabicyclo[3.2.1]octan-3-ones is a significant application. The regioselectivity of the oxidation with trifluoroperacetic acid is markedly affected by the electronic properties of substituents at position α or β to the carbonyl function .
  • Methods of Application: The oxidation process involves the use of trifluoroperacetic acid. The electronic properties of substituents at position α or β to the carbonyl function significantly affect the regioselectivity of the oxidation .
  • Results or Outcomes: This study has disclosed yet unrecognized through-bond electronic influence and regioselection based on chiral orientation of the hydroxyl group in the transient tetrahedral intermediate .

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for the study of 8-Oxabicyclo[3.2.1]octan-3-one could involve further exploration of its synthesis methods, as well as its potential applications. The compound’s central core is similar to that of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner could be a promising area of study .

properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJGUIPMCLRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525311
Record name 8-Oxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxabicyclo[3.2.1]octan-3-one

CAS RN

77745-32-5
Record name 8-Oxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3]cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999,64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsaturated ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3] cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999, 64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsatured ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
[Compound]
Name
[ 4+3 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxabicyclo[3.2.1]octan-3-one
Reactant of Route 2
8-Oxabicyclo[3.2.1]octan-3-one
Reactant of Route 3
8-Oxabicyclo[3.2.1]octan-3-one
Reactant of Route 4
8-Oxabicyclo[3.2.1]octan-3-one
Reactant of Route 5
8-Oxabicyclo[3.2.1]octan-3-one
Reactant of Route 6
8-Oxabicyclo[3.2.1]octan-3-one

Citations

For This Compound
95
Citations
BJ Bunn, PJ Cox, NS Simpkins - Tetrahedron, 1993 - Elsevier
The asymmetric transformation of oxabicyclic ketones 6 and 7 into non-racemic enol silanes 12 (88% ee) and 10 (85% ee), respectively, was achieved using the homochiral lithium …
Number of citations: 83 www.sciencedirect.com
V Sampath, NE Schore - The Journal of Organic Chemistry, 1983 - ACS Publications
Introduction In connection with a study of new synthetic routesto hydrazulene-based natural products, we sought an efficient synthesis of 4-tropolone (1). Previouspreparations of this …
Number of citations: 10 pubs.acs.org
R Noyori, T Sato, H Kobayashi - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
8-Oxabicyclo[3.2.1]octan-3-one derivatives serve as excellent models that elucidate factors controlling the reactivities and selectivities in the Baeyer-Villiger oxidation. The …
Number of citations: 44 www.journal.csj.jp
AV Costa, LCA Barbosa, AJ Demuner… - Journal of agricultural …, 1999 - ACS Publications
The catalytic oxidation of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with osmium tetraoxide and excess hydrogen peroxide resulted in the formation of 2α,4α-dimethyl-6,7-exo-…
Number of citations: 37 pubs.acs.org
S Sendelbach, R Schwetzler-Raschke… - The Journal of …, 1999 - ACS Publications
The methyl- and alkenyl-substituted furans 1b−h react with pentachloroacetone (2) and sodium 2,2,2-trifluoroethoxide solution to form the title compounds 3b−h in good yield. With the …
Number of citations: 52 pubs.acs.org
LCA Barbosa, AJ Demuner, EEL Borges… - Journal of the Brazilian …, 1997 - SciELO Brasil
The synthesis of several analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one is reported. The effect of these compounds and 4-oxohexanoic acid on the germination and radicle growth of …
Number of citations: 27 www.scielo.br
AFC Alcântara, D Piló-Veloso, WB De Almeida… - Journal of molecular …, 2006 - Elsevier
This work describes the conformational analysis of alcohols 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3α-ol (5) and –3β-ol (6) and of alcohols 1,2α,4α,5-…
Number of citations: 25 www.sciencedirect.com
LCA Barbosa, ES de Alvarenga… - Pest Management …, 2003 - Wiley Online Library
Several new compounds with potential herbicidal activity were synthesized from 2α,4α‐dimethyl‐6,7‐exo‐isopropylidenedioxy‐8‐oxabicyclo[3.2.1]octan‐3‐one (4). Seven aromatic …
Number of citations: 11 onlinelibrary.wiley.com
LCA Barbosa, GJA Conceicao… - Australian Journal of …, 1999 - CSIRO Publishing
Treatment of 8-oxabicyclo[3.2.1]oct-6-en-3-one with a catalytic amount of osmium tetraoxide and excess hydrogen peroxide resulted in the formation of the acetonide exo-6,exo-7-…
Number of citations: 12 www.publish.csiro.au
D Simoni, M Roberti, R Rondanin, AP Kozikowski - Tetrahedron letters, 1999 - Elsevier
The enantioselective deprotonation of the 8-oxabicyclo[3.2.1]octan-3-one with chiral lithium amides 5 and 6, in the presence of LiCl, gave the chiral lithium enolates which were in turn …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.